![molecular formula C20H17N3OS B2862002 N-benzyl-2-(1H-indol-2-yl)-N-methylthiazole-4-carboxamide CAS No. 1170822-00-0](/img/structure/B2862002.png)
N-benzyl-2-(1H-indol-2-yl)-N-methylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(1H-indol-2-yl)-N-methylthiazole-4-carboxamide, also known as BMT-047, is a novel compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of thiazole carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
Heterocyclic carboxamides, which are analogues of N-benzyl-2-(1H-indol-2-yl)-N-methylthiazole-4-carboxamide, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives exhibited potent in vivo activities, suggesting their potential as backup compounds for antipsychotic drugs. Notably, these derivatives showed reduced activity in models predictive of extrapyramidal side effects, which is a significant advantage in antipsychotic drug development (Norman et al., 1996).
Antiviral Activity
Novel benzamide-based compounds have shown remarkable activity against the avian influenza virus. These compounds, synthesized through a new route, exhibited significant in vitro activity against the H5N1 subtype, indicating their potential as antiviral agents. This research opens the door to developing new therapeutic agents for combating influenza virus infections (Hebishy et al., 2020).
Antimicrobial Properties
Compounds structurally related to N-benzyl-2-(1H-indol-2-yl)-N-methylthiazole-4-carboxamide have been explored for their antimicrobial properties. For instance, the synthesis and characterization of heterocyclic compounds with promising antibacterial activity against both gram-positive and gram-negative bacteria have been reported. This includes novel Schiff bases derived from 2-aminobenzothiazole, highlighting the versatility of these compounds in addressing bacterial infections (Patel et al., 2015).
Anti-Cancer Activity
A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives has been synthesized and shown to exhibit cytotoxic effects on breast cancer cell lines. These findings suggest the potential of such compounds in cancer therapy, offering a pathway for the development of new anticancer agents (Kelly et al., 2007).
Enzyme Inhibition
Indazole- and indole-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurological disorders. These compounds offer a promising approach to the treatment of diseases such as Parkinson's disease, showcasing the therapeutic potential of chemical structures related to N-benzyl-2-(1H-indol-2-yl)-N-methylthiazole-4-carboxamide in neuropharmacology (Tzvetkov et al., 2014).
Eigenschaften
IUPAC Name |
N-benzyl-2-(1H-indol-2-yl)-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-23(12-14-7-3-2-4-8-14)20(24)18-13-25-19(22-18)17-11-15-9-5-6-10-16(15)21-17/h2-11,13,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBYBQCFEPYZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1H-indol-2-yl)-N-methylthiazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.